

# Application Notes and Protocols for Pafolacianine Administration in Ovarian Cancer Xenograft Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pafolacianine |           |
| Cat. No.:            | B10815510     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pafolacianine**, also known as OTL38, is a folate-analog conjugate of a near-infrared (NIR) fluorescent dye. It functions as a targeted imaging agent designed to aid in the visualization of malignant tissues that overexpress folate receptor-alpha (FR $\alpha$ ).[1][2] FR $\alpha$  is a glycoprotein that is frequently overexpressed in a variety of epithelial malignancies, including a high percentage of ovarian cancers, while having limited expression in most normal tissues.[3][4] This differential expression provides a high tumor-to-background ratio, making FR $\alpha$  an attractive target for diagnostic and therapeutic applications.[4]

The mechanism of action for **pafolacianine** involves the binding of its folate moiety to FR $\alpha$  on the surface of cancer cells with high affinity. Following binding, the **pafolacianine**-FR $\alpha$  complex is internalized via receptor-mediated endocytosis, leading to the accumulation of the NIR dye within the cancer cells. When illuminated with NIR light, the dye fluoresces, allowing for real-time visualization of the cancerous lesions. **Pafolacianine** absorbs light in the 760-785 nm range and emits fluorescence between 790-815 nm. This application note provides detailed protocols for the use of **pafolacianine** in preclinical ovarian cancer xenograft models, along with a summary of relevant quantitative data.

#### **Data Presentation**



The following tables summarize the key optical properties of **pafolacianine** and the available data from preclinical and clinical studies.

Table 1: Optical Properties of Pafolacianine

| Property                           | Wavelength (nm) |
|------------------------------------|-----------------|
| Peak Absorption                    | 776             |
| Absorption Range                   | 760 - 785       |
| Peak Emission                      | 796             |
| Emission Range                     | 790 - 815       |
| Data sourced from DrugBank Online. |                 |

Table 2: Preclinical Imaging Parameters for Folate-Targeted NIR Probes in Ovarian Cancer Xenograft Models



| SKOV-3 (human ovarian<br>adenocarcinoma)                    |                                                                                                                                                                                   |
|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                                                             |                                                                                                                                                                                   |
| Nude mice with subcutaneous kenografts                      |                                                                                                                                                                                   |
| Folate-NIR Conjugates<br>(including<br>OTL38/Pafolacianine) |                                                                                                                                                                                   |
| 500 nmol/mouse (intravenous)                                |                                                                                                                                                                                   |
| 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 nours post-injection      |                                                                                                                                                                                   |
| VIS Spectrum or similar NIR maging system                   |                                                                                                                                                                                   |
|                                                             |                                                                                                                                                                                   |
| (i C - 5 - 1)                                               | enografts  Folate-NIR Conjugates Including OTL38/Pafolacianine)  00 nmol/mouse (intravenous)  1, 0.5, 1, 2, 4, 6, 8, 24, and 48 Iours post-injection  VIS Spectrum or similar NIR |

Table 3: Clinical Efficacy of Pafolacianine in Ovarian Cancer (Phase 3 Trial)



| Parameter                                                                                    | Result | 95% Confidence Interval |
|----------------------------------------------------------------------------------------------|--------|-------------------------|
| Additional Cancer Lesions<br>Identified                                                      | 33.0%  | 24.3% to 42.7%          |
| Sensitivity to Detect Ovarian<br>Cancer                                                      | 83%    | 73.9% to 89.4%          |
| Patient False-Positive Rate                                                                  | 24.8%  | 17.6% to 33.6%          |
| Data from a Phase 3 clinical trial in patients with folate receptor-positive ovarian cancer. |        |                         |

## **Experimental Protocols**

# Protocol 1: Ovarian Cancer Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous ovarian cancer xenograft model using the FR $\alpha$ -positive SKOV-3 cell line.

#### Materials:

- SKOV-3 human ovarian adenocarcinoma cell line
- Cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- Female athymic nude mice (6-8 weeks old)
- Syringes and needles (27-gauge)



#### Procedure:

- Cell Culture: Culture SKOV-3 cells in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluence.
- Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
- Subcutaneous Injection: Anesthetize the mice using an appropriate anesthetic agent. Inject 100 μL of the cell suspension (containing 1 x 10<sup>6</sup> cells) subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
- Initiation of Imaging Studies: Proceed with imaging studies when tumors reach a mean volume of approximately 150 mm<sup>3</sup>.

# Protocol 2: Pafolacianine Administration and In Vivo Imaging

This protocol outlines the procedure for administering **pafolacianine** and performing NIR fluorescence imaging in the established ovarian cancer xenograft model.

#### Materials:

- Pafolacianine (OTL38)
- Sterile saline for injection
- Animal anesthesia system
- In vivo NIR fluorescence imaging system (e.g., IVIS Spectrum)
- Animal handling and restraining equipment



#### Procedure:

- Pafolacianine Preparation: Reconstitute and dilute pafolacianine in sterile saline to the
  desired concentration. Based on preclinical studies with similar folate-NIR conjugates, a
  dose of 500 nmol/mouse can be used.
- Administration: Anesthetize the tumor-bearing mice. Administer the prepared **pafolacianine** solution via intravenous (tail vein) injection. The typical injection volume is 100 μL.
- In Vivo Imaging:
  - At predetermined time points post-injection (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours),
     anesthetize the mice and place them in the NIR imaging system.
  - Acquire fluorescence images using the appropriate excitation and emission filters for pafolacianine (Excitation: ~776 nm, Emission: ~796 nm).
  - Acquire a brightfield image for anatomical reference.
- Image Analysis:
  - Use the imaging system's software to overlay the fluorescence and brightfield images.
  - Draw regions of interest (ROIs) around the tumor and a corresponding area of non-tumor background tissue (e.g., contralateral flank or muscle).
  - Quantify the average fluorescence intensity within each ROI.
  - Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.

### **Visualizations**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer Gul Annals of Translational Medicine [atm.amegroups.org]
- 2. Phase 3, randomized, single-dose, open-label study to investigate the safety and efficacy of pafolacianine sodium injection (OTL38) for intraoperative imaging of folate receptor positive ovarian cancer. ASCO [asco.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Intraoperative Tumor Detection Using Pafolacianine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Pafolacianine Administration in Ovarian Cancer Xenograft Imaging]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b10815510#pafolacianine-administration-for-ovarian-cancer-xenograft-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com